molecular formula C19H16N2O3S B2628386 Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate CAS No. 1788852-13-0

Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate

Cat. No.: B2628386
CAS No.: 1788852-13-0
M. Wt: 352.41
InChI Key: NDCXGRXIMLDTNQ-UHFFFAOYSA-N
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Description

Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is a complex organic compound that features a combination of heterocyclic structures, including thiophene and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. This interaction can lead to various therapeutic effects, such as anti-inflammatory or anti-cancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is unique due to its combination of thiophene and pyridine rings, which provide a versatile framework for chemical modifications and biological interactions. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-[(5-thiophen-3-ylpyridin-3-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-24-19(23)15-4-2-14(3-5-15)18(22)21-10-13-8-17(11-20-9-13)16-6-7-25-12-16/h2-9,11-12H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCXGRXIMLDTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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